4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol
Description
4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol is a quinazoline derivative featuring a 4-tert-butylphenyl substituent at position 2 of the quinazoline core and a para-aminophenol group at position 4. The compound’s design likely aims to balance lipophilicity and solubility for improved bioavailability.
Properties
IUPAC Name |
4-[[2-(4-tert-butylphenyl)quinazolin-4-yl]amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-24(2,3)17-10-8-16(9-11-17)22-26-21-7-5-4-6-20(21)23(27-22)25-18-12-14-19(28)15-13-18/h4-15,28H,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQPRFLTNWHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinazoline Core
A substituted 2-aminobenzamide derivative reacts with 4-tert-butylbenzaldehyde under acidic conditions (e.g., acetic acid/HCl) to form the quinazoline scaffold. The reaction typically requires refluxing at 110–120°C for 6–8 hours, yielding intermediates such as 2-(4-tert-butylphenyl)quinazolin-4(3H)-one.
Key reaction parameters:
-
Molar ratio of 2-aminobenzamide to aldehyde: 1:1.2
-
Acid catalyst concentration: 10–15% v/v
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol achieves the quinazoline core in 45 minutes (vs. 6–8 hours conventionally) with an 82% yield:
Optimized Microwave Conditions
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Irradiation power | 300 W |
| Solvent | Ethylene glycol |
| Catalyst | p-Toluenesulfonic acid |
This method minimizes decomposition of thermally sensitive substituents, such as the tert-butyl group.
Post-Functionalization Under Microwave
The 4-aminophenol coupling step benefits from microwave acceleration:
Catalytic Approaches Using Polyphosphoric Acid (PPA)
PPA serves as both catalyst and solvent in a one-pot synthesis route, demonstrating exceptional functional group tolerance:
Single-Step Cyclization-Coupling
A mixture of 2-amino-5-(tert-butyl)benzoic acid and 4-aminophenyl isocyanate undergoes cyclization in PPA at 130°C for 3 hours. This method bypasses intermediate isolation, achieving an overall yield of 70%.
Advantages:
-
Eliminates protection/deprotection steps for the phenolic group
Comparative Analysis of Synthetic Methods
| Method | Time (h) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical condensation | 18–22 | 60–70 | 95–97 | Industrial |
| Microwave-assisted | 2.5–3 | 80–85 | 98–99 | Lab-scale |
| PPA-catalyzed | 3–4 | 68–72 | 96–98 | Pilot-scale |
Key findings:
-
Microwave synthesis offers the highest efficiency but requires specialized equipment
-
PPA methods provide excellent atom economy but generate acidic waste
-
Classical routes remain preferred for bulk production due to lower operational costs
Troubleshooting Common Synthesis Challenges
Byproduct Formation During Cyclization
The primary side reaction involves dimerization of the quinazoline core, which can be suppressed by:
Chemical Reactions Analysis
Aminophenol Functionalization
The para-aminophenol group is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination. Diazotization-coupling reactions are employed for regioselective amination, as demonstrated in the synthesis of analogous 2-amino-4-tert-butylphenol derivatives .
Key Reaction Pathway
-
Diazotization of aniline in HCl/NaNO₂ → Diazonium salt
-
Coupling with 4-tert-butylphenol → Azo intermediate
-
Reduction (Na₂S₂O₄) → 4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol .
Table 2: Optimization of Coupling and Reduction
| Step | Reagents | Temp. (°C) | Yield (%) |
|---|---|---|---|
| Diazotization | HCl/NaNO₂ | 0–10 | 90 |
| Coupling | NaOH, 40–50°C | 40–50 | 82 |
| Reduction | Na₂S₂O₄, 40–50°C | 40–50 | 75 |
Phenolic Hydroxyl Reactivity
The para-hydroxyl group exhibits weak acidity (pKa ≈ 9.88) , enabling reactions typical of phenols:
-
Alkylation/Acylation : Forms ethers or esters under basic conditions.
-
Oxidation : Generates quinone derivatives in the presence of oxidizing agents (e.g., KMnO₄).
-
Acid-Base Reactions : Reacts with bases (e.g., NaOH) to form phenoxide ions, enhancing solubility .
Table 3: Phenolic Group Reactivity
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF | 4-{[...]phenol methyl ether | 88 |
| Acetylation | Ac₂O, Pyridine | Acetylated derivative | 92 |
| Oxidation | KMnO₄, H₂SO₄ | Quinone analog | 65 |
Quinazoline Ring Modifications
The electron-deficient quinazoline core participates in:
-
Nucleophilic Substitution : At position 4 with amines or thiols.
-
Metal Coordination : The nitrogen atoms act as ligands for transition metals (e.g., Pd, Cu) .
Example Reaction
this compound + PdCl₂ → Pd(II) complex (used in catalysis) .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, with tert-butyl group elimination observed via TGA .
-
Hydrolytic Degradation : Susceptible to acidic/basic hydrolysis at the quinazoline C4-N bond .
Biological Activity and Implications
While beyond the scope of chemical reactions, the compound’s tert-butylphenol moiety is linked to interactions with nuclear receptors (e.g., RXRs) , suggesting potential as a kinase inhibitor .
Scientific Research Applications
Chemical Properties and Structure
The compound features a quinazoline core, which is known for its biological activity, and the presence of a tert-butyl group that enhances its solubility and stability. The molecular structure is characterized by:
- Quinazoline Core : A bicyclic aromatic system that often exhibits pharmacological properties.
- Tert-butyl Group : Provides steric hindrance, influencing the compound's reactivity.
Chemistry
In the field of chemistry, 4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol is utilized as a building block for synthesizing more complex organic molecules. Its ability to act as a ligand in coordination chemistry allows for the development of new catalysts and materials.
Table 1: Chemical Synthesis Applications
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of complex organic compounds |
| Coordination Chemistry | Acts as a ligand for metal complexes |
| Catalysis | Potential use in catalytic processes |
Biology
The biological applications of this compound are significant, particularly in drug discovery. Studies have indicated its potential as an antimicrobial agent and an anticancer drug candidate. The quinazoline derivatives are known for their ability to inhibit various biological targets.
Case Study: Anticancer Activity
A study demonstrated that derivatives of quinazoline compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar properties. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation.
Medicine
In medicinal chemistry, the compound has been explored for its therapeutic applications. Its structural features suggest potential efficacy against various diseases, including cancer and inflammatory conditions.
Table 2: Potential Therapeutic Applications
| Disease Type | Potential Application |
|---|---|
| Cancer | Inhibition of tumor growth through kinase inhibition |
| Inflammation | Anti-inflammatory properties under investigation |
Materials Science
The compound's unique properties make it suitable for developing advanced materials. Its incorporation into polymer matrices can enhance material strength and thermal stability.
Table 3: Material Science Applications
| Application | Description |
|---|---|
| Polymer Development | Enhances mechanical properties of polymers |
| Coatings | Potential use in protective coatings |
Mechanism of Action
The mechanism of action of 4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, its anti-cancer activity may involve the inhibition of tyrosine kinases, which are enzymes that play a key role in cell signaling and growth .
Comparison with Similar Compounds
3-[[2-(4-Nitrophenyl)quinazolin-4-yl]amino]phenol (CAS 432500-27-1)
Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- (CAS 69018-97-9)
- Molecular Formula : C₂₇H₂₈N₄O
- Key Differences: Incorporates a diethylaminomethyl group and a phenylethenyl substituent.
- Properties :
Compounds with Different Heterocyclic Cores
4-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenol (CAS 478258-36-5)
- Molecular Formula : C₁₁H₁₀ClN₃OS
- Key Differences : Pyrimidine core instead of quinazoline, with chloro and methylthio substituents.
- Properties: Reduced molecular weight (267.73 g/mol) and simpler structure may limit binding versatility compared to quinazoline derivatives .
5-(4-Tert-butylphenyl)-4-[(2,6-dichlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol (CAS 497079-65-9)
- Molecular Formula : C₁₉H₁₈Cl₂N₄S
- Key Differences : Triazole-thiol core with dichlorobenzylidene and tert-butylphenyl groups.
- Properties :
Substituent Variations and Their Effects
- Nitro vs. Tert-Butyl : Nitro groups (electron-withdrawing) enhance electronic interactions in binding pockets, while tert-butyl groups (electron-donating) improve membrane permeability .
- Aminophenol Positioning: Para-aminophenol (target compound) maximizes hydrogen-bond donor capacity compared to meta-substituted analogs (e.g., ’s compound) .
Data Table
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | XlogP |
|---|---|---|---|---|---|---|
| 4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol | C₂₄H₂₄N₃O* | 4-tert-butylphenyl, aminophenol | ~369* | 2 | 5 | ~4.5† |
| 3-[[2-(4-Nitrophenyl)quinazolin-4-yl]amino]phenol | C₂₀H₁₄N₄O₃ | 4-nitrophenyl, aminophenol | 358.35 | 2 | 6 | 4.9 |
| 4-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenol | C₁₁H₁₀ClN₃OS | pyrimidine core, chloro, methylthio | 267.73 | 2 | 4 | 3.2‡ |
*Calculated based on structural analysis; †Estimated from substituent contributions; ‡Predicted using fragment-based methods.
Research Findings and Implications
- Hydrophobicity vs. Solubility : The tert-butyl group in the target compound enhances membrane permeability but may necessitate formulation adjustments for aqueous solubility .
- Electronic Effects : Nitro-substituted analogs (e.g., CAS 432500-27-1) show stronger binding in kinase assays but poorer metabolic stability .
- Structural Flexibility : Quinazoline derivatives generally exhibit superior target engagement over pyrimidine or triazole analogs due to planar aromaticity and hydrogen-bonding versatility .
Future Directions : Comparative pharmacokinetic studies and crystallographic analyses are needed to validate the target compound’s interaction mechanisms and optimize substituent selection.
Q & A
Q. What are the key considerations for synthesizing 4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol to ensure high yield and purity?
Methodological Answer:
- Reaction Optimization : Use reflux conditions with ethanol as a solvent and acetic acid as a catalyst to promote nucleophilic substitution between 4-amino acetophenone and quinazoline derivatives. Monitor reaction progress via TLC (Thin-Layer Chromatography) to confirm completion .
- Purification : Precipitate the product by adding the reaction mixture to ice water, followed by filtration and drying. Recrystallize using a polar aprotic solvent (e.g., DMF) to enhance purity.
- Yield Improvement : Adjust molar ratios (e.g., 1:1.2 for quinazoline:acetophenone derivatives) and extend reflux time (6–8 hours) if intermediates are detected via HPLC .
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | Ethanol | Dissolves reactants, mild polarity |
| Catalyst | Acetic acid (few drops) | Facilitates imine bond formation |
| Reaction Time | 6 hours (TLC-monitored) | Ensures complete substitution |
| Purification Method | Ice-water precipitation | Removes unreacted starting materials |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Focus on the quinazoline ring protons (δ 8.1–8.5 ppm) and tert-butyl group (δ 1.3 ppm for -C(CH3)3). The phenolic -OH proton may appear as a broad singlet (δ 9–10 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+) and fragment patterns consistent with the quinazoline core.
- FT-IR : Validate N-H stretching (3200–3400 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .
Q. How should researchers handle waste generated during the synthesis of this compound?
Methodological Answer:
- Segregation : Separate organic waste (e.g., solvents, unreacted precursors) from aqueous phases.
- Neutralization : Treat acidic/basic waste with appropriate neutralizing agents (e.g., sodium bicarbonate for acetic acid) before disposal.
- Professional Disposal : Collaborate with certified waste management companies to ensure compliance with environmental regulations (e.g., GB/T16483 standards) .
Advanced Research Questions
Q. How can computational methods enhance the design of reactions involving this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to simulate reaction pathways, identifying transition states and energy barriers for key steps (e.g., cyclization of quinazoline) .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for novel derivatives. Tools like COMSOL Multiphysics enable virtual screening of reaction parameters .
- Feedback Loops : Integrate experimental data (e.g., yields, purity) into computational models to refine predictions iteratively .
Q. How can structural contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer:
- Multi-Technique Validation : Cross-reference NMR data with X-ray crystallography to resolve ambiguities in tautomeric forms or hydrogen bonding. For example, discrepancies in phenolic -OH positioning may arise from solvent effects in NMR but are resolved via crystal structure analysis .
- DFT Simulations : Perform Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare them with experimental data .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of derivatives of this compound?
Methodological Answer:
- Derivative Synthesis : Modify the quinazoline core (e.g., substituents at position 2 or 4) or the phenol group to assess bioactivity changes. Use Sonogashira coupling or Suzuki-Miyaura reactions for diversification .
- High-Throughput Screening (HTS) : Employ robotic platforms to test derivatives against target enzymes (e.g., kinases) in 96-well plates. Analyze IC50 values to map substituent effects .
- Molecular Docking : Use AutoDock Vina to predict binding modes of derivatives with protein targets (e.g., EGFR), guiding rational design .
Q. How can researchers address stability issues of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Adjust formulation buffers (e.g., phosphate vs. citrate) to mitigate hydrolysis .
- Kinetic Studies : Monitor degradation rates using UV-Vis spectroscopy at pH 3–10 to identify pH-sensitive functional groups (e.g., the phenol moiety) .
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| High pH (>9) | Phenolate ion formation | Use antioxidant additives (e.g., BHT) |
| High Temperature | Quinazoline ring decomposition | Store at 2–8°C in amber vials |
Q. What experimental designs are optimal for optimizing catalytic reactions involving this compound?
Methodological Answer:
- Factorial Design : Use a 2^k factorial approach to test variables (e.g., catalyst loading, temperature, solvent polarity). For example, a 2³ design with 8 experiments identifies interactions between Pd catalyst (0.5–1 mol%), temperature (80–100°C), and solvent (DMF vs. THF) .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., microwave irradiation time vs. yield) to pinpoint optimal conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
